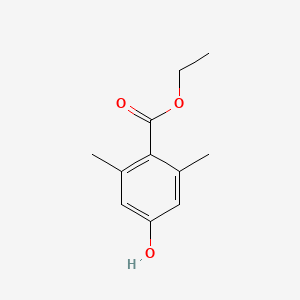

Ethyl 4-hydroxy-2,6-dimethylbenzoate

説明

Structure

3D Structure

特性

IUPAC Name |

ethyl 4-hydroxy-2,6-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-14-11(13)10-7(2)5-9(12)6-8(10)3/h5-6,12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDFTFMMXSXAHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399217 | |

| Record name | ethyl 4-hydroxy-2,6-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75056-98-3 | |

| Record name | Ethyl 4-hydroxy-2,6-dimethylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75056-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 4-hydroxy-2,6-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 2,6-DIMETHYL-4-HYDROXYBENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization Techniques for Ethyl 4 Hydroxy 2,6 Dimethylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Ethyl 4-hydroxy-2,6-dimethylbenzoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete map of the molecule's proton and carbon framework.

Proton (¹H) NMR Studies

Proton (¹H) NMR spectroscopy provides detailed information about the number of distinct proton environments, their chemical surroundings, and the connectivity between neighboring protons. Based on the structure of this compound, a predictable pattern of signals would be expected.

The aromatic region would feature a singlet corresponding to the two equivalent protons (H-3 and H-5) on the benzene (B151609) ring. The ethoxy group would produce a characteristic quartet for the methylene (B1212753) protons (-OCH₂-) coupled to the adjacent methyl group, and a triplet for the terminal methyl protons (-CH₃). The two methyl groups attached to the benzene ring (at C-2 and C-6) are chemically equivalent and would therefore appear as a single, sharp singlet. The hydroxyl proton (-OH) typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table represents predicted values based on typical chemical shift ranges. Actual experimental values may vary slightly.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (H-3, H-5) | 6.5 - 6.7 | Singlet (s) | 2H |

| Ar-CH₃ (C2-CH₃, C6-CH₃) | 2.1 - 2.3 | Singlet (s) | 6H |

| Ester -OCH₂CH₃ | 4.2 - 4.4 | Quartet (q) | 2H |

| Ester -OCH₂CH₃ | 1.3 - 1.5 | Triplet (t) | 3H |

| Ar-OH | 4.5 - 5.5 | Singlet (s, broad) | 1H |

Carbon-13 (¹³C) NMR Studies

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a count of the non-equivalent carbon atoms in the molecule. Due to the molecule's symmetry, fewer than the total 11 carbon atoms are expected to be observed. The two aromatic methyl carbons (at C-2 and C-6) are equivalent, as are the two aromatic carbons to which they are attached. Likewise, the aromatic carbons at the 3 and 5 positions are equivalent.

The carbonyl carbon of the ester group is characteristically found far downfield. The aromatic carbons show distinct signals, with the carbon bearing the hydroxyl group (C-4) and the carbon attached to the ester group (C-1) having unique chemical shifts influenced by the electronegative oxygen atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table represents predicted values based on typical chemical shift ranges. Actual experimental values may vary slightly.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 168 - 172 |

| C-4 (Ar-OH) | 155 - 159 |

| C-2, C-6 (Ar-CH₃) | 138 - 142 |

| C-1 (Ar-COOEt) | 118 - 122 |

| C-3, C-5 (Ar-H) | 112 - 116 |

| -OCH₂CH₃ | 60 - 63 |

| Ar-CH₃ | 19 - 22 |

| -OCH₂CH₃ | 13 - 15 |

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, a key COSY correlation would be observed between the methylene (-OCH₂-) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2. For instance, it would show a cross-peak between the aromatic proton signal and its attached carbon (C-3/C-5), and between the protons of the ethyl and methyl groups and their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is vital for connecting different fragments of the molecule. Key HMBC correlations would include:

The aromatic protons (H-3/H-5) correlating to the aromatic methyl carbons (C-2/C-6-C H₃) and the carbonyl carbon (C =O).

The aromatic methyl protons correlating to the aromatic carbons C-1, C-2/C-6, and C-3/C-5.

The methylene protons (-OC H₂-) of the ethyl group correlating to the ester carbonyl carbon (C =O).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of their bonding. A NOESY spectrum would show a cross-peak between the protons of the aromatic methyl groups and the adjacent aromatic protons (H-3/H-5), confirming their spatial proximity on the ring.

Mass Spectrometry (MS) for Molecular Fingerprinting

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the unambiguous determination of the elemental formula. For this compound (C₁₁H₁₄O₃), HRMS is used to confirm that the experimentally measured mass matches the calculated theoretical mass, ruling out other potential formulas with the same nominal mass.

Table 3: Calculated Exact Masses for this compound Adducts

| Ion Species | Formula | Calculated Exact Mass (m/z) |

| [M]⁺• | C₁₁H₁₄O₃ | 194.09430 |

| [M+H]⁺ | C₁₁H₁₅O₃⁺ | 195.10157 |

| [M+Na]⁺ | C₁₁H₁₄NaO₃⁺ | 217.08352 |

| [M-H]⁻ | C₁₁H₁₃O₃⁻ | 193.08702 |

Derivatization-Enhanced Mass Spectrometry Detection Strategies

The analysis of phenolic compounds like this compound by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging due to the polar nature of the hydroxyl (-OH) group. This polarity can lead to poor chromatographic peak shape and reduced volatility, hindering efficient analysis. echemi.com To overcome this, chemical derivatization is a widely employed strategy. mdpi.com

Derivatization involves chemically modifying the analyte to make it more suitable for analysis. spectroscopyonline.com For phenolic compounds, the most common approach is silylation, where the active hydrogen of the hydroxyl group is replaced by a nonpolar trimethylsilyl (B98337) (TMS) group. mdpi.com This is typically achieved by reacting the compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

The reaction converts the polar phenolic hydroxyl group into a much less polar trimethylsilyl ether. This transformation increases the molecule's volatility and thermal stability, making it ideal for GC-MS analysis. mdpi.com The resulting TMS derivative exhibits improved chromatographic behavior, with sharper and more symmetrical peaks, leading to enhanced sensitivity and more reliable quantification. The mass spectrum of the TMS derivative is also characteristic, showing a predictable increase in molecular weight (72 amu per TMS group), which aids in its identification. researchgate.net

Coupled Chromatography-Mass Spectrometry Techniques (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly effective for the identification and quantification of volatile and semi-volatile compounds like this compound. In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase within the GC column. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The ionization process fragments the molecule into a series of characteristic ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge (m/z) ratio, which serves as a molecular fingerprint. While specific experimental mass spectral data for this compound is not widely published, the fragmentation pattern can be predicted based on its structure and data from similar compounds, such as Ethyl 4-hydroxybenzoate (B8730719) (Ethylparaben). nih.gov

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃). The cleavage of the bond between the aromatic ring and the carbonyl group is also a common fragmentation pathway for benzoate (B1203000) esters. The presence of the hydroxyl and dimethyl substituents on the benzene ring would further influence the fragmentation, leading to specific daughter ions that are diagnostic for this particular structure.

Table 1: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z Value | Ion Structure/Fragment Lost | Description |

|---|---|---|

| 194 | [M]⁺ | Molecular ion |

| 165 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 149 | [M - OC₂H₅]⁺ | Loss of the ethoxy group |

Note: This table is predictive and based on the general fragmentation patterns of substituted ethyl benzoates.

Vibrational Spectroscopy Applications

Vibrational spectroscopy explores the transitions between quantized vibrational energy states of a molecule upon absorption of infrared radiation. It is an invaluable tool for identifying the functional groups present in a compound.

Infrared (IR) spectroscopy measures the absorption of infrared light by a molecule, which causes bonds to stretch and bend. vscht.cz Each type of bond and functional group absorbs IR radiation at a characteristic frequency (expressed as a wavenumber, cm⁻¹). The IR spectrum of this compound would display several key absorption bands that confirm its structure. masterorganicchemistry.com

The presence of the hydroxyl (-OH) group would be indicated by a broad, strong absorption band in the region of 3400-3200 cm⁻¹. The sharpness and exact position of this peak can provide information about hydrogen bonding. The ester functional group would be identified by a very strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration, typically appearing between 1735-1700 cm⁻¹. vscht.czresearchgate.net Additionally, characteristic C-O stretching bands for the ester would be visible in the 1300-1100 cm⁻¹ region.

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethyl groups would appear just below 3000 cm⁻¹. youtube.com Bending vibrations for these groups and C=C stretching vibrations from the aromatic ring would be found in the fingerprint region (below 1500 cm⁻¹), providing further confirmation of the molecule's identity.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic -OH | O-H Stretch | 3400 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium |

| Ester C=O | C=O Stretch | 1735 - 1700 | Strong, Sharp |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium to Weak |

Note: The exact positions of these peaks can be influenced by the molecular environment and physical state of the sample.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

While the specific crystal structure of this compound has not been reported in the searched crystallographic databases, analysis of a very closely related compound, Ethyl 2,4-dihydroxy-6-methylbenzoate, provides significant insight into the likely solid-state conformation and intermolecular interactions. iucr.org This analog crystallizes in the monoclinic space group P2₁/c.

Table 3: Crystallographic Data for the Analog Compound Ethyl 2,4-dihydroxy-6-methylbenzoate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0093 (10) |

| b (Å) | 16.425 (2) |

| c (Å) | 7.9104 (10) |

| β (°) | 114.708 (4) |

| Volume (ų) | 943.0 (2) |

Source: Data for Ethyl 2,4-dihydroxy-6-methylbenzoate. iucr.org

Theoretical and Computational Investigations of Ethyl 4 Hydroxy 2,6 Dimethylbenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the behavior of molecules at the electronic level. These methods are instrumental in understanding molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is frequently employed to determine optimized molecular geometries and predict vibrational spectra. For aromatic esters like Ethyl 4-hydroxy-2,6-dimethylbenzoate, calculations are typically performed using functionals such as B3LYP combined with basis sets like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netespublisher.comnih.gov

The optimization process yields the most stable three-dimensional arrangement of the atoms, providing data on bond lengths, bond angles, and dihedral angles. nih.gov For instance, in related benzoate (B1203000) structures, the benzene (B151609) ring is expected to be planar, and calculations can predict the precise orientation of the ethyl ester and hydroxyl groups relative to this ring. researchgate.net Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra. researchgate.net These calculated spectra, when compared with experimental data, help confirm the molecular structure and the nature of vibrational modes. nih.gov Known systematic errors in these calculations are often corrected using scaling factors to improve agreement with experimental values. nih.gov

Table 1: Representative Theoretical vs. Experimental Vibrational Frequencies for Similar Benzoate Compounds This table illustrates the typical correlation between calculated and observed frequencies for functional groups present in the target molecule, based on studies of analogous compounds.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are key descriptors of molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the hydroxyl group, while the LUMO is likely centered on the carbonyl group of the ester, which is an electron-withdrawing region. espublisher.com The analysis of these orbitals helps predict the sites for electrophilic and nucleophilic attack. nih.gov

Table 2: Typical FMO Parameters for Substituted Benzoate Derivatives This table provides an example of FMO analysis results that would be expected from a DFT calculation on the target compound.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are used to study the dynamic behavior and preferred shapes of molecules.

Conformational analysis is performed to identify the most stable spatial arrangement (conformer) of a molecule. For a flexible molecule like this compound, which has rotatable bonds (e.g., C-O and C-C bonds of the ethyl ester group), this analysis is crucial. A common method is the Potential Energy Surface (PES) scan, where the molecule's energy is calculated as a function of the rotation around specific dihedral angles. nih.gov The resulting plot shows energy minima corresponding to stable conformers and energy maxima corresponding to transition states between them. The conformer with the global minimum energy is the most stable and is used for further calculations of molecular properties. nih.gov

Prediction of Spectroscopic Parameters (e.g., Predicted Collision Cross Section values)

Computational methods can predict various spectroscopic parameters that aid in the experimental identification of a compound. One such parameter is the Collision Cross Section (CCS), which is a measure of the ion's size and shape in the gas phase, determined via ion mobility-mass spectrometry (IM-MS). nih.gov Machine learning models, such as support vector regression, are often used to predict CCS values based on molecular descriptors. jaspershenlab.com These predicted values can be compiled into databases and used to increase confidence in the identification of unknown compounds in complex mixtures. jaspershenlab.comresearchgate.net For a closely related compound, Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate, predicted CCS values have been calculated for various adducts. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Values for Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate Data calculated using CCSbase for a structurally similar compound, providing an estimate for what would be expected for this compound. uni.lu

Computational Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the chemical structure of a compound with its biological activity. longdom.orgjocpr.com The fundamental principle is that the structure of a molecule determines its properties and, consequently, its activity. wikipedia.org

In a QSAR study, molecular descriptors are calculated for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., lipophilicity, electronic distribution) and three-dimensional features (e.g., steric hindrance, shape). nih.gov A statistical model is then developed to establish a relationship between these descriptors and the observed biological activity. mdpi.com This model can then be used to predict the activity of new, unsynthesized compounds. longdom.org For this compound, relevant descriptors would include its calculated logP (lipophilicity), molecular weight, polar surface area, and quantum chemical parameters like HOMO/LUMO energies. These descriptors could be used in a broader QSAR model for a class of phenolic compounds to predict their potential activity, for example, as antioxidants or enzyme inhibitors.

No Publicly Available Research Found on Molecular Docking Studies of this compound

Despite a thorough search of scientific literature and databases, no specific molecular docking studies focusing on the compound this compound have been identified.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery and molecular biology for understanding and predicting ligand-target interactions at a molecular level.

Therefore, the section on "," with a specific focus on "Molecular Docking Studies for Ligand-Target Interactions," cannot be developed at this time due to the absence of primary research in this area.

Structure Activity Relationship Sar Studies and Mechanistic Research

Elucidation of Structural Determinants for Bioactivity

The bioactivity of hydroxybenzoate esters is largely determined by the nature of the substituents on the aromatic ring and the length of the ester's alkyl chain.

Hydroxyl Group: The phenolic hydroxyl group at the para-position (C4) is a critical determinant for many biological activities, particularly antioxidant effects. Its ability to donate a hydrogen atom is central to scavenging free radicals.

Alkyl Ester Group: The ethyl ester functional group enhances the lipophilicity of the molecule compared to its parent carboxylic acid (4-hydroxy-2,6-dimethylbenzoic acid). This increased lipophilicity can facilitate passage across biological membranes, a key factor in bioavailability and certain activities like antimicrobial action. Studies on various p-hydroxybenzoate esters (parabens) have shown that increasing the length of the alkyl chain (from methyl to butyl) often correlates with increased potency in antimicrobial and cytotoxic activities, suggesting that lipophilicity plays a crucial role.

Methyl Groups: The two methyl groups at the ortho-positions (C2 and C6) introduce significant steric hindrance around the ester and hydroxyl groups. This steric shielding can influence the molecule's reactivity. For instance, it may hinder the hydroxyl group's interaction with certain enzymes or radicals, potentially modulating its antioxidant profile. Furthermore, these groups increase the compound's lipophilicity and can affect how the molecule fits into the active sites of enzymes or receptors.

Mechanistic Probes of Biochemical Interactions (In Vitro Research Focus)

In vitro studies on analogous compounds provide a framework for understanding the specific biochemical interactions of Ethyl 4-hydroxy-2,6-dimethylbenzoate.

Derivatives of hydroxybenzoic acid have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. nih.govmdpi.com The inhibition of AChE is a key therapeutic strategy for conditions like Alzheimer's disease. scielo.br The mechanism of inhibition by these compounds can be multifaceted. Research indicates that hydroxybenzoic acids can interact with both the catalytic active site and the peripheral anionic site (PAS) of the enzyme. Interaction with the PAS is particularly noteworthy as it may interfere with the formation of β-amyloid plaques, a hallmark of Alzheimer's disease.

Studies on a range of hydroxybenzoic acid derivatives have determined their inhibitory concentration (IC50) values, demonstrating a reversible and non-toxic effect at physiological concentrations. nih.gov While data for this compound is not available, the activities of related compounds illustrate the potential of this chemical class.

| Compound | IC50 (µmol/µmol of AChE) | Binding Constant (Ka) (10³ L/mol) | Primary Interaction Type |

|---|---|---|---|

| 4-Hydroxyphenylacetic acid | 6.24 | 66.23 | Hydrophobic and π–π interactions |

| 3-Hydroxybenzoic acid | 8.02 | 76.92 | Hydrophobic interactions |

| Ethyl vanillate | 34.19 | 38.76 | Competitive |

| Ethyl 4-hydroxybenzoate (B8730719) | 31.38 | 20.53 | Hydrophobic interactions |

The antimicrobial properties of p-hydroxybenzoate esters are well-documented. The primary mechanism is believed to involve the disruption of microbial cell membrane integrity and function. The lipophilicity of the molecule is a key factor, as it allows the compound to partition into the lipid bilayer of the cell membrane, thereby increasing its permeability and disrupting transport processes and electron transport chain functions.

Structure-activity relationship studies have shown that the antimicrobial efficacy of these esters often increases with the length of the alkyl chain. For instance, butylparaben (B1668127) is a more potent antimicrobial agent than methylparaben. Furthermore, substitutions on the aromatic ring that enhance hydrophobicity can increase activity. In a study of 2-hydroxybenzoate derivatives, replacing a methyl group at the C6 position with a more hydrophobic heptyl group resulted in a 16- to 32-fold increase in activity against Staphylococcus aureus. nih.gov This suggests that the ethyl and dimethyl substituents on this compound likely contribute to its potential antimicrobial action by increasing its lipophilicity.

| Compound Structure (Core: 4-O-benzyl-2-hydroxybenzoate) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| 6-Methyl substituent | 125 |

| 6-Heptyl substituent | 3.9 |

Phenolic compounds, including hydroxybenzoates, are recognized for their antioxidant properties. The principal mechanism is the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, such as reactive oxygen species (ROS). alibaba.com This process creates a stabilized phenoxyl radical, which is less reactive and thus terminates the radical chain reaction. alibaba.com

The antioxidant capacity can be influenced by other substituents on the benzene (B151609) ring. Electron-donating groups can enhance the stability of the resulting phenoxyl radical, thereby increasing antioxidant activity. The two methyl groups on this compound are weakly electron-donating and could therefore positively influence its antioxidant potential. Conversely, the steric hindrance provided by these ortho-methyl groups might limit the accessibility of the hydroxyl group to larger radical species. While this compound has been used as a chemical precursor in the synthesis of novel, potent antioxidants, its intrinsic antioxidant activity has not been specifically detailed. acs.org

The cytotoxic effects of p-hydroxybenzoate esters have been investigated in various cell lines. In vitro studies using isolated rat hepatocytes have shown that these compounds can induce cell death through mechanisms involving mitochondrial dysfunction. nih.gov The cytotoxic potency was observed to be dependent on the length of the alkyl side-chain, with butylparaben being more toxic than propylparaben, which in turn was more toxic than ethyl- and methylparabens. nih.gov

The proposed mechanism involves the impairment of mitochondrial function. The compounds were found to inhibit state 3 respiration (ADP-stimulated oxygen consumption) and increase state 4 respiration (resting state), which is indicative of an uncoupling effect on oxidative phosphorylation. nih.gov This disruption leads to a significant depletion of cellular ATP and adenine (B156593) nucleotide pools, ultimately culminating in cell death. nih.gov The parent ester compound, rather than its hydrolyzed metabolite (p-hydroxybenzoic acid), was identified as the primary mediator of this cytotoxicity. nih.gov

| Compound | Relative Toxic Potency |

|---|---|

| p-Hydroxybenzoic acid | Least Toxic |

| Methylparaben | Low Toxicity |

| Ethylparaben | Low Toxicity |

| Propylparaben | Moderate Toxicity |

| Butylparaben | Most Toxic |

Influence of Substituent Effects on Reactivity and Biological Function

Electronic Effects: The hydroxyl group is an electron-donating group, which activates the aromatic ring. The two methyl groups are also weakly electron-donating. These electronic properties influence the molecule's susceptibility to electrophilic attack and its redox potential, which is relevant to its antioxidant activity.

Steric Effects: The ortho-dimethyl substitution pattern creates significant steric hindrance. This can affect the rate of chemical reactions involving the adjacent ester and hydroxyl groups. For example, steric hindrance is known to decrease the rate of alkaline hydrolysis of esters. This increased stability could be a factor in its biological persistence.

Comparative SAR Analysis with Related Benzoate (B1203000) Derivatives

Influence of Ring Substituents

The type, number, and position of substituents on the benzene ring are critical determinants of the biological activity of benzoate derivatives.

Hydroxyl Group: The presence and position of a hydroxyl group significantly impact activity. For instance, in the context of α-amylase inhibition, it has been shown that a hydroxyl group at the 2-position of benzoic acid has a strong positive effect on inhibitory activity. In contrast, hydroxylation at the 5-position can have a negative effect. For the widely used 4-hydroxybenzoic acid esters (parabens), the hydroxyl group is essential for their antimicrobial action. The degradation of these parabens typically begins with the hydrolysis of the ester bond to produce 4-hydroxybenzoic acid. nih.gov

Alkyl Groups: The substitution of alkyl groups, such as methyl groups, on the aromatic ring can alter the biological and metabolic profile of the molecule. Alkyl substitution can shift the metabolic process from oxidation of the aromatic ring to oxidation of the alkyl side chain. nih.govresearchgate.net This can affect the compound's bioactivation and subsequent activity. The position of the alkylation is also crucial; for example, in methylated phenanthrenes, the mutagenicity was found to increase when the methyl group created an additional bay region-like motif. nih.gov In the case of this compound, the two methyl groups at the ortho positions (2 and 6) relative to the ester group introduce significant steric hindrance. This steric effect can influence how the molecule interacts with biological targets and may also affect the rate of enzymatic hydrolysis of the ester.

Influence of the Ester Group

The ester moiety is a key site for metabolic activity and significantly influences the compound's stability and bioavailability.

Ester Chain Length: In the homologous series of 4-hydroxybenzoate esters (parabens), the length of the alkyl chain of the ester group is directly correlated with antimicrobial activity. Generally, the effectiveness increases as the alkyl chain gets longer (e.g., from methyl to ethyl to propyl to butyl paraben). This is often attributed to an increase in lipophilicity, which facilitates passage through cell membranes. However, this is balanced by a decrease in water solubility.

Ester vs. Carboxylic Acid: The ester form of a benzoate derivative often acts as a prodrug, with the active form being the corresponding carboxylic acid released upon hydrolysis in the body. The rate of this hydrolysis is influenced by various factors, including the steric and electronic environment around the ester group. For instance, studies on substituted ethyl benzoates have shown that steric hindrance from a substituent at the ortho position can affect the rate of chemical hydrolysis. nih.gov The conversion of an ester to its corresponding carboxylic acid is a critical activation step for some biological activities. nih.gov

The following tables provide comparative data on related benzoate derivatives, illustrating the principles of SAR.

Table 1: Effect of Ring Substitution on Biological Activity of Benzoic Acid Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Substituents | Target/Activity | Observed Effect |

| Benzoic Acid | None | α-Amylase Inhibition | Baseline activity |

| 2-Hydroxybenzoic Acid | 2-OH | α-Amylase Inhibition | Increased inhibitory activity |

| 4-Hydroxybenzoic Acid | 4-OH | Antimicrobial | Foundation for paraben activity |

| 2,3,4-Trihydroxybenzoic Acid | 2,3,4-tri-OH | α-Amylase Inhibition | Strongest inhibitory effect in a series |

| 3-Methyl-4-nitrobenzoate | 3-CH₃, 4-NO₂ | Antifungal | Active against Candida strains |

Table 2: Comparative Hydrolytic Stability of Substituted Ethyl Benzoate Esters in Rat Plasma This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Substitution Position | Half-life (t₁/₂) in Plasma (min) | Relative Stability |

| Ethyl Benzoate | Unsubstituted | 17 | Moderate |

| Ethyl 2-bromobenzoate | Ortho | 15 | Moderate |

| Ethyl 3-bromobenzoate | Meta | 25 | Higher |

| Ethyl 4-bromobenzoate | Para | 12 | Lower |

Data synthesized from studies on related benzoate derivatives to illustrate SAR principles. nih.gov

Applications and Advanced Materials Science Research

Ethyl 4-hydroxy-2,6-dimethylbenzoate as a Synthetic Intermediate

The specific arrangement of functional groups on this compound makes it a versatile precursor in organic synthesis. The phenolic hydroxyl group can undergo etherification or esterification, the ethyl ester group can be hydrolyzed to a carboxylic acid or undergo transesterification, and the aromatic ring itself can be subject to further electrophilic substitution, allowing for a wide array of chemical transformations.

While specific examples detailing the use of this compound in the synthesis of commercial drugs are not extensively documented in publicly available literature, the structural motif of substituted hydroxybenzoates is of significant interest in medicinal chemistry. This class of compounds serves as a foundational scaffold for building more complex molecules with potential therapeutic properties.

The utility of this molecular framework is demonstrated in the synthesis of potent inhibitors for cancer research. For instance, a closely related analog, Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, is a key starting material for producing analogs of diffractaic acid. nih.gov These synthesized analogs have been identified as potent inhibitors of colorectal cancer stem cell traits. nih.gov The synthesis involves a series of reactions that modify the core benzoate (B1203000) structure, showcasing the importance of this scaffold as a precursor for developing new bioactive agents. The functional groups on the benzoate ring, analogous to those on this compound, provide the necessary handles for synthetic elaboration to achieve the desired biological activity.

Organic building blocks are functionalized molecules that act as the fundamental components for the modular, bottom-up assembly of more complex molecular structures. this compound fits this description perfectly, offering a stable and predictable platform for organic synthesis. Its utility as a building block is highlighted by the various synthetic routes that utilize its derivatives to create diverse compounds.

In the development of diffractaic acid analogs, for example, the precursor Methyl 2,4-dihydroxy-3,6-dimethylbenzoate undergoes several key transformations, illustrating the versatility of this type of building block. nih.gov These reactions, summarized in the table below, demonstrate how each functional group can be selectively addressed to build molecular complexity.

| Functional Group | Reaction Type | Reagents Used | Resulting Moiety |

| Hydroxyl (-OH) | Etherification (Alkylation) | Benzyl bromide, Methyl iodide | Benzyloxy group, Methoxy group |

| Hydroxyl (-OH) | Esterification | Acyl chlorides, Carboxylic acids | Ester linkages (depside bond) |

| Aromatic Ring | Halogenation | Sulfuryl chloride (SO₂Cl₂) | Dichloro-substituted ring |

| Ester (-COOCH₃) | Hydrolysis | Potassium hydroxide (B78521) (KOH) | Carboxylic acid (-COOH) |

| This table illustrates synthetic transformations performed on a methyl ester analog, demonstrating the reactivity of the functional groups shared with this compound. nih.gov |

The synthesis of analogues of natural products is a critical strategy in drug discovery, often aiming to enhance efficacy, improve stability, or reduce the toxicity of a parent natural compound. Substituted benzoates like this compound serve as crucial starting points for creating these modified structures.

A clear example is the synthesis of analogues of the natural product diffractaic acid, a depside first isolated from lichens. Researchers have used Methyl 2,4-dihydroxy-3,6-dimethylbenzoate as the foundational A-ring to synthesize a library of diffractaic acid analogues. nih.gov This process involves esterifying the precursor with various substituted benzoic acids (B-rings) to mimic and modify the natural depside structure. By systematically altering the substituents on both the A-ring and B-ring precursors, scientists can fine-tune the molecule's properties to optimize its function as a potent inhibitor of cancer cell growth. nih.gov This work underscores the strategic importance of hydroxybenzoate building blocks in the rational design and synthesis of bioactive natural product analogues.

Integration into Polymer and Material Science

The unique photochemical and structural properties of this compound and its derivatives make them valuable components in the field of materials science, particularly for the development of "smart" materials that respond to external stimuli like light.

Research into advanced optical materials has led to the development of novel azobenzene-based photosensitive mesogens, which are molecules that can form liquid crystal phases. rsc.org These materials are of interest for applications such as optical data storage and photoswitchable devices. The core structure of these mesogens often incorporates substituted aromatic units, and hydroxybenzoate derivatives play a role in their synthesis.

For example, novel photosensitive materials have been created using azobenzene (B91143) cores linked to chiral units, such as lactate. rsc.orgresearchgate.net The synthesis of these complex molecules can involve the esterification of an azobenzene-containing carboxylic acid with a chiral hydroxybenzoate. researchgate.net The presence of small lateral substituents, such as the methyl groups found in this compound, on the aromatic core has been shown to have a significant effect on the material's properties. rsc.org

| Property | Influence of Molecular Structure |

| Thermal Isomerization Rate | The position of lateral substituents on the azobenzene core significantly affects the rate of thermal Z-E isomerization, a key parameter for the stability of optical data storage. rsc.org |

| Mesomorphic Behavior | Despite changes to the molecule's breadth/length ratio from lateral substitution, the liquid-crystalline properties of the materials are preserved. rsc.org |

| Photo-switching | UV irradiation can induce E-Z isomerization of the azobenzene units, leading to a tunable change in the material's properties, such as the helical pitch in cholesteric liquid crystals. researchgate.net |

| This table summarizes key research findings on how the structure of building blocks, such as substituted benzoates, influences the properties of photosensitive materials. |

The primary application for this compound and related structures in advanced materials science, as documented in current research, lies in the creation of photosensitive and liquid crystalline materials. rsc.org

Beyond this specific application, the bifunctional nature of the molecule—possessing both a hydroxyl group and an ester group (which can be hydrolyzed to a carboxylic acid)—presents potential for its use as a monomer in polymer synthesis. It could theoretically be incorporated into polyesters, polycarbonates, or other condensation polymers. The rigid, substituted aromatic core could impart specific thermal and mechanical properties to the resulting polymer, such as a higher glass transition temperature or modified solubility. However, specific examples of its integration into such polymer systems are not widely reported in the literature.

Role in Analytical Method Development

A comprehensive review of scientific literature did not yield specific validated analytical methods for the quantification of this compound. Research and standardized methods predominantly focus on the more common esters of 4-hydroxybenzoic acid, such as methyl, ethyl, propyl, and butylparaben (B1668127), which are widely used as preservatives in pharmaceuticals, cosmetics, and food products. helixchrom.comnih.gov

The development of analytical methods is crucial for determining the concentration of chemical compounds in various samples. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard for the analysis of substituted benzoic acid esters. rsc.orggcms.cz Method validation, following guidelines like those from the International Council for Harmonisation (ICH), ensures that an analytical procedure is suitable for its intended purpose. This involves assessing parameters such as linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantification (LOQ).

While specific data for this compound is not available in the reviewed literature, the analytical approaches for structurally similar compounds can provide a framework for how such a method could be developed. For instance, a reversed-phase HPLC method for other p-hydroxy benzoic acid preservatives typically involves a C18 column with a mobile phase consisting of a buffer and an organic solvent like methanol (B129727) or acetonitrile, with UV detection. nih.gov For GC-MS analysis, derivatization is often employed to improve the volatility and chromatographic behavior of the analytes. rsc.org

In quantitative analysis, an internal standard is often used to improve the precision and accuracy of the method by correcting for variations in sample preparation and instrument response. researchgate.netijpbms.com An ideal internal standard is a compound that is chemically similar to the analyte but structurally distinct enough to be separated chromatographically. While there is no documented use of this compound as an internal standard, its unique structure could make it a candidate for the analysis of other phenolic compounds, provided it meets the necessary criteria of not being present in the samples and not interfering with the analytes of interest.

Without specific studies on this compound, it is not possible to provide detailed research findings or data tables on its role in analytical method development. The existing body of research focuses on its less substituted or isomeric counterparts.

Occurrence in Natural Products and Biosynthetic Pathways

Biosynthetic Pathways and Precursors in Biological Systems

The biosynthetic pathway for Ethyl 4-hydroxy-2,6-dimethylbenzoate in biological systems is presumed to follow the well-established acetyl-polymalonate pathway, which is responsible for the vast majority of phenolic compounds in lichens and fungi. researchgate.netnih.gov This pathway utilizes a large, multi-domain enzyme complex known as a non-reducing polyketide synthase (NR-PKS). nih.govresearchgate.net

The biosynthesis can be broken down into the following hypothetical steps:

Polyketide Chain Formation : The process begins with a starter unit, typically acetyl-CoA, which is successively condensed with several extender units of malonyl-CoA. researchgate.netnih.gov For a substituted benzoate (B1203000) like this, one molecule of acetyl-CoA and three molecules of malonyl-CoA would be required. The PKS enzyme catalyzes these sequential Claisen condensations to form a linear poly-β-keto chain that remains tethered to the enzyme. nih.govmdpi.com

Cyclization and Aromatization : The polyketide chain undergoes an intramolecular aldol (B89426) condensation to form a cyclic aromatic ring. Subsequent dehydration reactions result in the formation of the core phenolic structure, orsellinic acid, which is a common precursor for a multitude of lichen substances. researchgate.netresearchgate.net

Tailoring Modifications : After the aromatic ring is formed, a series of tailoring enzymes modify the core structure. For this compound, this would involve:

C-methylation : Two methyl groups are added to the aromatic ring at positions 2 and 6. The methyl groups are typically donated by S-adenosyl methionine (SAM). The formation of gem-dimethyl groups in other polyketides has been shown to involve methylation steps either before or after the condensation reactions catalyzed by the PKS. nih.gov

Esterification : The carboxylic acid group of the modified orsellinic acid precursor is esterified with ethanol (B145695) to form the final ethyl ester.

This entire process, from simple precursors to the final complex molecule, is a hallmark of fungal and lichen metabolism, showcasing their sophisticated enzymatic machinery. nih.gov

Chemodiversity of Naturally Occurring Benzoate Esters

Lichens are prolific producers of secondary metabolites, with over 1,000 unique compounds identified. researchgate.netnih.gov A significant portion of this chemical diversity is built upon simple phenolic units, such as orsellinic acid, leading to a wide array of benzoate esters and related structures. This chemodiversity is a result of variations in the biosynthetic pathways, particularly in the tailoring steps. nih.gov

The primary drivers of this diversity include different combinations of modifications such as C-methylation, O-methylation, chlorination, hydroxylation, and the linking of phenolic units to form more complex molecules. nih.gov Key classes of compounds that demonstrate this diversity include:

Depsides : These are dimers formed by an ester linkage between two or more hydroxybenzoic acid units. Atranorin and gyrophoric acid are classic examples. nih.gov

Depsidones : These compounds have a similar structure to depsides but contain an additional ether linkage, creating a tricyclic structure. nih.gov Grayanic acid is a known depsidone. wikipedia.org

Dibenzofurans : Another class of lichen compounds formed through the oxidative coupling of phenolic precursors. researchgate.net

The ability of lichen fungi to generate this vast array of compounds from a limited set of precursors is a remarkable example of metabolic efficiency and evolution. These substances play crucial roles in the lichen's survival, including defense and protection from environmental stressors. nih.govnih.gov

Table 2: All Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Orsellinic acid |

| Atranorin |

| Evernic acid |

| Lecanoric acid |

| Gyrophoric acid |

| 4-O-demethylbarbatic acid |

| Grayanic acid |

| Acetyl-CoA |

| Malonyl-CoA |

| S-adenosyl methionine |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。